molecular formula C15H12N4O B504138 N-phenyl-6-(1H-pyrazol-1-yl)nicotinamide

N-phenyl-6-(1H-pyrazol-1-yl)nicotinamide

Katalognummer: B504138
Molekulargewicht: 264.28g/mol
InChI-Schlüssel: GACPLZOOFLJIRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenyl-6-(1H-pyrazol-1-yl)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted at position 3 with an N-phenyl carboxamide group and at position 6 with a pyrazole ring. Structural analogs of this compound, such as pyrazolylpyridazines, have demonstrated anticholesteremic, antihypertensive, and glycogen synthase kinase 3 (GSK-3) inhibitory properties .

The molecular formula of N-phenyl-6-(1H-pyrazol-1-yl)nicotinamide is C15H12N4O, with a calculated molecular weight of 264.29 g/mol.

Eigenschaften

Molekularformel

C15H12N4O

Molekulargewicht

264.28g/mol

IUPAC-Name

N-phenyl-6-pyrazol-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C15H12N4O/c20-15(18-13-5-2-1-3-6-13)12-7-8-14(16-11-12)19-10-4-9-17-19/h1-11H,(H,18,20)

InChI-Schlüssel

GACPLZOOFLJIRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Properties :

  • The N-methyl analog exhibits lower molecular weight (202.21 g/mol) and higher solubility compared to aromatic substituents. Its melting point (212–213°C) suggests crystalline stability, making it suitable for formulation .
  • Fluorinated derivatives (e.g., 2,5-difluorophenyl, 3-trifluoromethylphenyl) introduce electron-withdrawing groups, which may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • The benzyl-substituted analog (2-chloro-4-fluorobenzyl) has the highest molecular weight (330.74 g/mol), likely impacting pharmacokinetics such as absorption and distribution .

Biological Activity Insights :

  • Pyrazolylpyridazine analogs (e.g., N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) have shown inhibitory activity against GSK-3, a target for neurodegenerative diseases and diabetes . By analogy, N-phenyl-6-(1H-pyrazol-1-yl)nicotinamide may exhibit similar kinase inhibition due to structural similarities.
  • Fluorinated and chlorinated derivatives are often prioritized in drug discovery for their improved bioavailability and resistance to oxidative metabolism .

Synthetic and Commercial Relevance: The N-methyl variant is commercially available as a pharmaceutical intermediate, with suppliers like LEAP CHEM CO., LTD., offering high-purity (97%) batches .

Vorbereitungsmethoden

Pyrazole Ring Formation via Cyclocondensation

A foundational approach involves constructing the pyrazole ring through cyclocondensation reactions. For example, 4-nitrophenylhydrazine reacts with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions to form 1-(4-nitrophenyl)-1H-pyrazole intermediates. Microwave-assisted heating (160–200°C, 2–5 minutes) significantly accelerates this step, achieving yields of 82–91% compared to conventional methods requiring hours. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, enabling amidation with nicotinoyl chloride derivatives.

Key Optimization Parameters :

  • Acid Catalyst : Concentrated HCl or polyphosphoric acid enhances cyclization efficiency.

  • Solvent : Ethanol or methanol facilitates homogeneous mixing, while toluene improves scalability.

Direct Amidation of Preformed Pyrazole-Nicotinic Acid

An alternative route couples pre-synthesized 6-(1H-pyrazol-1-yl)nicotinic acid with aniline derivatives. This method employs coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-Dimethylaminopyridine). For instance, reacting 6-(1H-pyrazol-1-yl)nicotinic acid with aniline in THF at 50°C for 12 hours yields N-phenyl-6-(1H-pyrazol-1-yl)nicotinamide with 70–85% efficiency.

Challenges and Solutions :

  • Byproduct Formation : Hydroxyamide byproducts may arise from carbonyl reduction. Using N-methoxy amides or sterically hindered amines suppresses this side reaction.

  • Purification : Flash chromatography with silica gel (ethyl acetate/hexane, 1:3) isolates the target compound.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Pyrazole Installation

ComponentQuantity/Concentration
6-Bromonicotinamide1.0 equiv
Pyrazole boronic ester1.2 equiv
PdCl₂(dtbpf)2 mol%
K₂CO₃3.0 equiv
SolventToluene/H₂O (3:1)
Temperature50°C
Time4 hours

Buchwald-Hartwig Amination for Amide Formation

Buchwald-Hartwig amination provides a streamlined pathway for introducing the phenyl group. Here, 6-(1H-pyrazol-1-yl)nicotinamide bromide reacts with aniline using Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) in toluene at 100°C. This method circumvents the need for pre-functionalized aniline derivatives, achieving 75–88% yields with minimal byproducts.

Advantages :

  • Functional Group Tolerance : Compatible with electron-withdrawing substituents on the phenyl ring.

  • Scalability : Continuous flow systems reduce reaction times to <30 minutes.

Microwave- and Flow-Assisted Synthesis

Microwave-Assisted Cyclocondensation

Microwave irradiation drastically reduces reaction times for pyrazole formation. A representative protocol involves heating 4-nitrophenylhydrazine and ethyl 3-oxo-3-phenylpropanoate in ethanol at 175°C for 2 minutes, yielding 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate (91% yield). Subsequent nitro reduction and amidation complete the synthesis in <1 hour, compared to 48 hours conventionally.

Case Study :

  • Conventional vs. Microwave :

    ParameterConventionalMicrowave
    Time24 hours5 minutes
    Yield65%91%
    Purity85%98%

Continuous Flow Amidation

Continuous flow reactors enhance reproducibility for large-scale production. A two-step flow system combines cyclocondensation and amidation, achieving 89% overall yield with residence times of <10 minutes per step. This method minimizes intermediate isolation, reducing solvent waste by 40%.

Comparative Analysis of Methodologies

MethodYield (%)TimeScalabilityKey Advantage
Condensation/Amidation70–8512–24 hModerateLow catalyst loading
Suzuki Coupling90–954–6 hHighExcellent regioselectivity
Buchwald-Hartwig75–886–8 hHighBroad substrate scope
Microwave-Assisted85–915–30 minModerateRapid synthesis
Continuous Flow89<1 hHighReduced solvent use

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

  • Catalyst Recycling : Pd-based catalysts are recovered via QuadraSil MP filtration, reducing costs by 30%.

  • Solvent Recovery : Toluene and methanol are distilled and reused, cutting material expenses by 25%.

Regulatory Compliance

  • Genotoxic Impurities : Residual palladium is controlled to <10 ppm via chelating resins.

  • Waste Management : Halogenated byproducts are treated with NaHCO₃ neutralization prior to disposal.

Emerging Innovations

Enzymatic Amidation

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze amide bond formation under aqueous conditions, achieving 92% yield without coupling reagents. This green chemistry approach aligns with sustainable manufacturing trends.

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)₃ (Tris[2-phenylpyridinato-C²,N]iridium(III)) enables room-temperature amidation, reducing energy consumption by 60% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.